molecular formula C18H25N5O7 B12781460 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid CAS No. 85930-00-3

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid

Cat. No.: B12781460
CAS No.: 85930-00-3
M. Wt: 423.4 g/mol
InChI Key: ZWVUMTLLZCETQV-UHFFFAOYSA-N
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Description

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a complex organic compound that combines the structural features of imidazo[4,5-b]pyridine and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,3-diaminopyridine and morpholine.

    Formation of Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core is formed through a cyclization reaction.

    Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-one: Lacks the morpholine groups, which may result in different chemical and biological properties.

    1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-c]pyridin-2-one: A structural isomer with potentially different reactivity and applications.

Uniqueness

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one is unique due to the presence of both the imidazo[4,5-b]pyridine core and the morpholine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N5O7C_{18}H_{25}N_{5}O_{7}, with a molecular weight of approximately 423.42 g/mol. The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and kinase inhibitor.

Antimicrobial Activity

Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 μg/ml
Compound BEscherichia coli4 μg/ml
Compound CCandida albicans250 μg/ml

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active derivatives.

Kinase Inhibition

The compound has also been studied for its potential as a kinase inhibitor. Kinases are critical in many cellular processes, including cell division and metabolism. The imidazo[4,5-b]pyridine scaffold has been recognized for its ability to inhibit Aurora kinases, which are implicated in cancer progression.

In a study optimizing imidazo[4,5-b]pyridine-based kinase inhibitors, compounds demonstrated potent inhibition against Aurora-A and Aurora-B kinases with dissociation constants (K_d) in the nanomolar range:

Kinase TypeK_d (nM)
Aurora-A7.5
Aurora-B48

These results indicate that this compound could be a candidate for further development as an anticancer agent targeting these kinases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the imidazo[4,5-b]pyridine structure may interact with specific enzyme active sites or cellular receptors, leading to inhibition of key pathways involved in microbial growth or tumorigenesis.

Case Studies

Several case studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives in clinical settings:

  • Case Study 1 : A derivative showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.
  • Case Study 2 : In a preclinical model of leukemia, a related imidazo[4,5-b]pyridine compound demonstrated reduced tumor growth by inhibiting Aurora kinases.

Properties

CAS No.

85930-00-3

Molecular Formula

C18H25N5O7

Molecular Weight

423.4 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid

InChI

InChI=1S/C16H23N5O3.C2H2O4/c22-16-20(12-18-4-8-23-9-5-18)14-2-1-3-17-15(14)21(16)13-19-6-10-24-11-7-19;3-1(4)2(5)6/h1-3H,4-13H2;(H,3,4)(H,5,6)

InChI Key

ZWVUMTLLZCETQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(N=CC=C3)N(C2=O)CN4CCOCC4.C(=O)(C(=O)O)O

Origin of Product

United States

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